

Application of Streptolysin O in Studying Lipid Rafts: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has emerged as a valuable tool for investigating the structure and function of lipid rafts.[1][2] These cholesterol- and sphingolipid-rich microdomains in the plasma membrane serve as organizing centers for signal transduction, protein trafficking, and membrane internalization.[1][3][4] SLO's utility stems from its cholesterol-dependent mechanism of action; it binds to cholesterol in the plasma membrane, oligomerizes, and forms large pores.[5][6][7][8] This process not only allows for the controlled permeabilization of the cell membrane but also directly impacts the integrity and function of lipid rafts, making SLO an effective probe for their study.[1][2]

Recent studies have further elucidated that SLO preferentially binds to cholesterol within lipid rafts by initially interacting with glycosphingolipids, which act as co-receptors and concentrate the toxin in these microdomains.[9][10] This targeted action provides a more specific means to manipulate and study lipid raft-dependent cellular processes compared to broader cholesterol-depleting agents.[11]

These application notes provide detailed protocols and quantitative data for utilizing SLO to study lipid rafts, including methods for cell permeabilization, analysis of lipid raft integrity, and investigation of raft-dependent signaling pathways.



Key Applications of SLO in Lipid Raft Research

- Controlled Cell Permeabilization: SLO creates pores in the plasma membrane, allowing the
 introduction of molecules such as antibodies, peptides, or fluorescent probes into the
 cytoplasm to study processes localized to lipid rafts without lysing the cell.[12][13][14]
- Disruption of Lipid Raft Integrity and Function: By sequestering cholesterol and inducing membrane repair processes, SLO can be used to disrupt the normal function of lipid rafts, enabling the study of their role in various cellular events like B-cell activation.[1][2][11]
- Investigation of Lipid Raft-Mediated Endocytosis: The cellular response to SLO-induced pore formation involves a lipid raft-mediated endocytic process to remove the pores, providing a model to study this internalization pathway.[1][2]
- Studying Protein Localization and Signaling in Lipid Rafts: By observing the effect of SLOinduced raft disruption on protein localization and signaling cascades, researchers can
 elucidate the role of these microdomains in specific pathways.[1][15][16]
- Drug Delivery Studies: The interaction of SLO with lipid rafts can be exploited to understand and develop drug delivery systems that target these specific membrane domains.[17][18]

Quantitative Data Summary

The optimal concentration of SLO and incubation conditions are cell-type dependent and must be empirically determined.[12] The goal is typically to achieve 60-80% cell permeabilization while maintaining cell viability.[12]



Cell Type	SLO Concentration	Incubation Time & Temperature	Outcome	Reference
THP cells	20 ng/ml	10 min at 37°C	~80% permeabilization	[12]
THP cells	100 ng/ml	10 min at 37°C	~95% permeabilization	[12]
COS cells	Varies (titration)	10 min	Reversible permeabilization, ATP recovery after 4h	[12][19]
RBL 2H3 cells	50-100 ng/ml	Not specified	20-60% permeabilization, inhibition of granule secretion	[12]
HCT116 cells	100-200 U/mL	10 min at 37°C	>50% permeabilization with <10% cell death	[13]
HeLa cells	0.10 - 0.40 mg/ml	5 min on ice, then 5 min at 32°C	Concentration- dependent permeabilization	[20]
Platelets	0.8 U/mL	10 min at 25°C	Cytosol access without significant granule membrane damage	[21]
P. falciparum- infected RBCs	~25 units (1 HU for 10^8 RBCs)	6 min at room temperature	Preferential lysis of uninfected RBCs over infected RBCs	[22]



Note: SLO activity can be expressed in Hemolytic Units (HU) or mass/volume. It is recommended to titrate each new batch of SLO.[12] 1 mg/ml of SLO is approximately equivalent to 50,000 HU/ml.[12]

Experimental Protocols

Protocol 1: Reversible Cell Permeabilization with SLO

This protocol allows for the temporary permeabilization of cells to introduce macromolecules into the cytosol.

Materials:

- Streptolysin O (SLO)
- Hanks' Balanced Salt Solution (HBSS) without Ca²⁺
- HEPES buffer
- Phosphate Buffered Saline (PBS)
- Propidium Iodide or Trypan Blue for viability staining
- Complete cell culture medium
- Molecule of interest for delivery (e.g., fluorescently labeled antibody, peptide)

Procedure:

- Cell Preparation: Culture cells to the desired confluency. For adherent cells, perform the experiment directly on the culture plate. For suspension cells, harvest and wash the cells.
- SLO Activation (if required): Some commercial preparations of SLO require activation with a reducing agent like DTT. Follow the manufacturer's instructions.
- Titration of SLO: To determine the optimal SLO concentration, perform a dose-response experiment. a. Resuspend cells in Ca²⁺-free HBSS with 30 mM HEPES, pH 7.2. b. Add a range of SLO concentrations (e.g., 20-500 ng/ml or 0-200 U/mL).[12][13] c. Incubate for 10-15 minutes at 37°C.[12] d. Assess permeabilization by adding a viability dye like Trypan Blue



or Propidium Iodide and analyzing via microscopy or flow cytometry. The optimal concentration should permeabilize 60-80% of the cells.[12]

- Permeabilization and Delivery: a. Resuspend the target cells in Ca²⁺-free HBSS. b. Add the optimal concentration of SLO and the molecule to be delivered. c. Incubate for 10-15 minutes at 37°C.[12]
- Cell Resealing: a. To reseal the pores, add Ca²⁺ to the buffer (final concentration ~1-2 mM). Resealing can occur at 4°C.[12] b. Incubate for at least 20 minutes.[13] c. Wash the cells with complete culture medium to remove excess SLO and non-internalized molecules.
- Analysis: The cells can now be cultured for further experiments or analyzed immediately to confirm the delivery of the molecule of interest.

Protocol 2: Studying the Role of Lipid Rafts in B-Cell Receptor (BCR) Signaling

This protocol uses SLO to disrupt lipid rafts and assess the impact on BCR activation.[1][2]

Materials:

- Primary B-cells or B-cell line
- SLO
- Antigen for BCR stimulation (e.g., F(ab')₂ anti-lgM/lgG)
- Fluorescently labeled antibodies for flow cytometry (e.g., anti-phospho-tyrosine, anti-CD19)
- Fluorescently labeled cholera toxin B subunit (CTX-B) to label GM1 in lipid rafts
- Fixation and permeabilization buffers for flow cytometry
- Microscope slides for fluorescence microscopy

Procedure:

Cell Preparation: Isolate and prepare B-cells for stimulation.



- SLO Treatment and BCR Stimulation: a. Pre-treat B-cells with a sub-lytic concentration of SLO (determined by titration) for a short period (e.g., 10 minutes) to disrupt lipid rafts. b.
 Stimulate the B-cells with the antigen in the continued presence of SLO. c. Include control groups: untreated cells, cells treated with SLO only, and cells stimulated with antigen only.
- Analysis of BCR Signaling by Flow Cytometry: a. Fix and permeabilize the cells according to standard protocols. b. Stain with fluorescently labeled antibodies against markers of BCR activation, such as anti-phospho-tyrosine. c. Analyze the fluorescence intensity by flow cytometry to quantify the level of BCR signaling in the different treatment groups. A reduction in phosphorylation in SLO-treated cells would suggest a role for lipid rafts in signaling.[1]
- Visualization of Lipid Raft Disruption by Fluorescence Microscopy: a. Co-stain the cells with fluorescently labeled CTX-B to visualize lipid rafts and a fluorescently labeled antibody against the BCR. b. In unstimulated cells, BCR and lipid rafts may show a diffuse distribution.
 c. Upon antigen stimulation, BCR is expected to cluster within lipid rafts. d. In SLO-treated cells, this antigen-induced clustering should be impaired.[1] e. Image the cells using fluorescence or confocal microscopy.

Protocol 3: Isolation of Lipid Rafts after SLO Treatment

This protocol describes how to isolate detergent-resistant membranes (DRMs), which are enriched in lipid raft components, after treating cells with SLO.

Materials:

- Cells of interest
- SLO
- Lysis buffer containing 1% Triton X-100
- Sucrose solutions (e.g., 40%, 30%, and 5% in lysis buffer)
- Ultracentrifuge and tubes
- Protein markers for lipid rafts (e.g., Flotillin, Caveolin) and non-raft membranes (e.g., Calnexin)



SDS-PAGE and Western blotting reagents

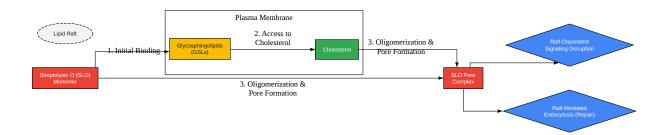
Procedure:

- Cell Treatment: Treat cells with or without SLO as described in the previous protocols.
- Cell Lysis: a. Harvest and wash the cells in cold PBS. b. Lyse the cells in ice-cold lysis buffer containing 1% Triton X-100 for 30 minutes on ice.[23][24]
- Sucrose Gradient Ultracentrifugation: a. Mix the cell lysate with an equal volume of 80% sucrose to achieve a final concentration of 40% sucrose. b. In an ultracentrifuge tube, carefully layer 30% sucrose and then 5% sucrose on top of the 40% sucrose-lysate mixture.
 [23][24] c. Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
- Fraction Collection and Analysis: a. After centrifugation, lipid rafts will float to the interface between the 5% and 30% sucrose layers due to their lower buoyant density.[23][24] b.
 Carefully collect fractions from the top of the gradient. c. Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against lipid raft and non-raft marker proteins to confirm the successful isolation of DRMs. d. Compare the protein composition of DRMs from SLO-treated and untreated cells to identify proteins whose localization to lipid rafts is affected by SLO.

Visualizations

Signaling Pathway: SLO Interaction with Lipid Rafts



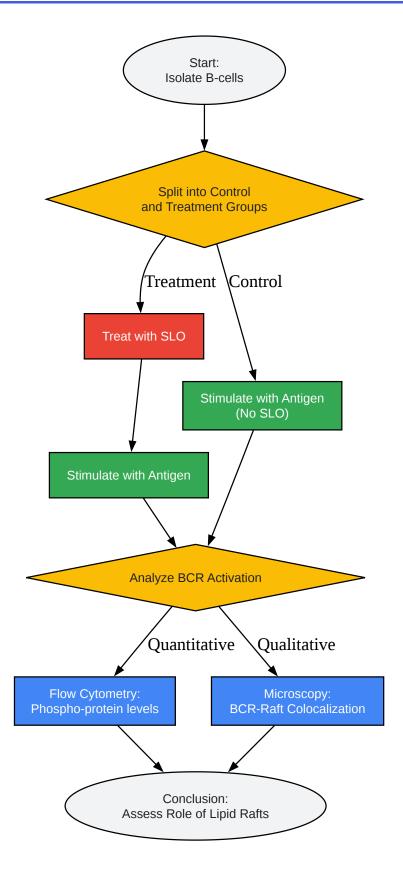


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Caption: Mechanism of **Streptolysin O** interaction with lipid rafts, leading to pore formation and subsequent cellular responses.

Experimental Workflow: Studying BCR Signaling Using SLO





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Caption: Workflow for investigating the role of lipid rafts in B-cell receptor (BCR) signaling using SLO.

Logical Relationship: SLO as a Tool for Lipid Raft Research



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Caption: Logical flow from SLO's mechanism of action to its applications in lipid raft research.

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- To cite this document: BenchChem. [Application of Streptolysin O in Studying Lipid Rafts: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611045#application-of-streptolysin-o-in-studying-lipid-rafts]

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